molecular formula C17H15NO3S2 B2722203 (2E)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 2035017-86-6

(2E)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2722203
CAS No.: 2035017-86-6
M. Wt: 345.43
InChI Key: WVDUEDSBEYVSHA-AATRIKPKSA-N
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Description

(2E)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H15NO3S2 and its molecular weight is 345.43. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis Routes

Research has explored the stereoselective synthesis of derivatives related to furan and thiophene, highlighting their utility as building blocks for more complex molecules. For example, the Diels–Alder reaction involving ethyl (E)-3-nitroacrylate and furan offers a pathway to mono- and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid, which are useful for β-peptides construction (Masesane & Steel, 2004).

Cyclization and Polymerization Processes

Cyclization reactions involving furan and thiophene derivatives have been a focal point of research, leading to the formation of various cyclic structures. An example includes the intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates, yielding dihydrothiopyrano and dihydrothieno furans (Pevzner, 2021).

Chemical Transformations under Specific Conditions

The transformations of N-(2-acylaryl)benzamides and analogous compounds under Camps cyclization conditions to yield quinolinones and hydroxy amides demonstrate the versatility of furan and thiophene derivatives in chemical synthesis (Mochalov et al., 2016).

Applications in Material Science

The synthesis of thiophene dyes and their application in nonlinear optical limiting showcases the potential of thiophene derivatives in developing optoelectronic devices (Anandan et al., 2018).

Novel Compound Synthesis for Viral Inhibition

A study discovered a novel chemical compound, closely related to the one , which suppresses the enzymatic activities of SARS coronavirus helicase, indicating potential applications in antiviral drug development (Lee et al., 2017).

Properties

IUPAC Name

(E)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S2/c19-16(6-5-14-3-1-9-22-14)18-12-17(20,13-7-8-21-11-13)15-4-2-10-23-15/h1-11,20H,12H2,(H,18,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDUEDSBEYVSHA-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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